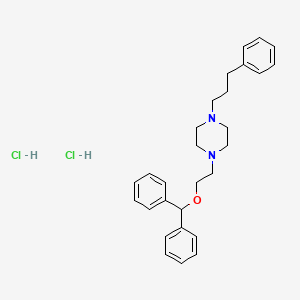

Dihidrocloruro de GBR 12935

Descripción general

Descripción

GBR 12935 dihidrocloruro es un derivado de piperazina conocido por su potente e inhibición selectiva de la recaptación de dopamina. Inicialmente se desarrolló en su forma radiactiva para mapear la distribución de las neuronas dopaminérgicas en el cerebro mediante el etiquetado selectivo de las proteínas del transportador de dopamina . Este compuesto tiene implicaciones significativas en el estudio de la enfermedad de Parkinson y las vías de la dopamina en el cerebro .

Aplicaciones Científicas De Investigación

GBR 12935 dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors.

Biology: The compound is employed in research on dopaminergic neurons and dopamine transporter proteins.

Medicine: GBR 12935 dihydrochloride is used in animal models to study Parkinson’s disease and other neurological disorders.

Mecanismo De Acción

GBR 12935 dihidrocloruro ejerce sus efectos inhibiendo selectivamente el transportador de dopamina, lo que impide la recaptación de dopamina en las neuronas presinápticas. Esto lleva a un aumento en los niveles extracelulares de dopamina, mejorando la señalización dopaminérgica. El compuesto se une al transportador de dopamina con alta afinidad, bloqueando el proceso de recaptación. También interactúa con otros transportadores de neurotransmisores, aunque con menor afinidad .

Análisis Bioquímico

Biochemical Properties

GBR 12935 dihydrochloride interacts with the dopamine transporter in the brain, inhibiting the reuptake of dopamine . It has a high affinity for the dopamine transporter, with a binding constant (Kd) of 1.08 nM in COS-7 cells . It also shows a high affinity for CYP2D6 .

Cellular Effects

GBR 12935 dihydrochloride stimulates the locomotion activity in different mice strains but fails to induce stereotypy . It increases the extracellular levels of dopamine to approximately 400% of basal during the application in the nucleus accumbens .

Molecular Mechanism

GBR 12935 dihydrochloride exerts its effects at the molecular level by binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the extracellular levels of dopamine .

Temporal Effects in Laboratory Settings

The main behavioral and oxidative alterations take place at the time-period of 2 h post-GBR 12935 . This points to this time-period as the best for the assessment of alterations in this model .

Dosage Effects in Animal Models

GBR 12935 dihydrochloride elevates locomotion activity to a greater extent in C57BL/6J mice than DBA/2J mice . No stereotypy was induced by an eighth day challenge of 10 mg/kg GBR 12935 in mice pretreated with seven daily injections of either 32 mg/kg cocaine or saline .

Metabolic Pathways

GBR 12935 dihydrochloride is involved in the dopamine metabolic pathway . It interacts with the dopamine transporter, inhibiting the reuptake of dopamine .

Transport and Distribution

GBR 12935 dihydrochloride is transported and distributed within cells and tissues via its interaction with the dopamine transporter . It increases the extracellular levels of dopamine .

Subcellular Localization

The subcellular localization of GBR 12935 dihydrochloride is closely associated with the dopamine transporter, which is typically located on the membrane of dopaminergic neurons .

Métodos De Preparación

La síntesis de GBR 12935 dihidrocloruro implica múltiples pasos, comenzando con la preparación del núcleo de piperazina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del Núcleo de Piperazina: El núcleo de piperazina se sintetiza haciendo reaccionar etilendiamina con un agente alquilante adecuado.

Adición del Grupo Difenilmetoxilo: El grupo difenilmetoxilo se introduce mediante una reacción de sustitución nucleofílica.

Introducción del Grupo Fenilpropilo: El grupo fenilpropilo se une mediante una reacción de alquilación de Friedel-Crafts.

Formación de la Sal Dihidrocloruro: El producto final se convierte en su forma de sal dihidrocloruro para mejorar su solubilidad y estabilidad.

Los métodos de producción industrial para GBR 12935 dihidrocloruro no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

GBR 12935 dihidrocloruro experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de piperazina.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos difenilmetoxilo o fenilpropilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

4. Aplicaciones en Investigación Científica

GBR 12935 dihidrocloruro tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran inhibidores de la recaptación de dopamina.

Biología: El compuesto se emplea en la investigación de neuronas dopaminérgicas y proteínas del transportador de dopamina.

Medicina: GBR 12935 dihidrocloruro se utiliza en modelos animales para estudiar la enfermedad de Parkinson y otros trastornos neurológicos.

Comparación Con Compuestos Similares

GBR 12935 dihidrocloruro es único debido a su alta selectividad y potencia como inhibidor de la recaptación de dopamina. Compuestos similares incluyen:

Vanoxerina: Otro potente inhibidor de la recaptación de dopamina con aplicaciones similares en la investigación neurológica.

GBR 12783: Un compuesto relacionado con una estructura química y propiedades de unión ligeramente diferentes.

GBR 13069: Conocido por su uso en el estudio de las funciones del transportador de dopamina.

GBR 13098: Otro análogo utilizado en la investigación de sistemas dopaminérgicos.

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus afinidades de unión, selectividad y aplicaciones específicas en la investigación.

Propiedades

Número CAS |

67469-81-2 |

|---|---|

Fórmula molecular |

C28H35ClN2O |

Peso molecular |

451.0 g/mol |

Nombre IUPAC |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride |

InChI |

InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H |

Clave InChI |

YMGXBGVMAOTRFZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

SMILES canónico |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GBR-12935; GBR 12935; GBR12935. |

Origen del producto |

United States |

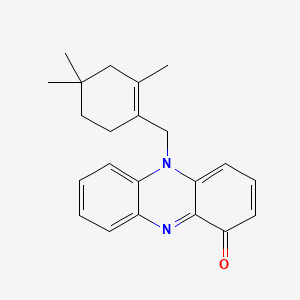

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)

![11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione](/img/structure/B1674583.png)